2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by a fused ring structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate, followed by cyclization to form the thienopyrrole core . Another approach involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral properties, particularly against hepatitis C virus and chikungunya virus.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of lysine-specific demethylases (KDM1A and LSD1), which are involved in the regulation of histone methylation . By inhibiting these enzymes, the compound can modulate gene expression and potentially exert anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the methyl group at the 2-position can influence its reactivity and stability compared to other derivatives.
Properties
Molecular Formula |
C11H13NO2S |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-methyl-4-propylthieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c1-3-4-12-8-5-7(2)15-10(8)6-9(12)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
FMRIIHQSDXFUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC2=C1C=C(S2)C)C(=O)O |
Origin of Product |
United States |
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